molecular formula C21H21N3O3S B2518087 4-(((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide CAS No. 315695-50-2

4-(((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide

货号: B2518087
CAS 编号: 315695-50-2
分子量: 395.48
InChI 键: UBLHJKOWWQWJFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide is a quinazolinone derivative featuring a benzamide backbone with a thioether-linked quinazolinone moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Synthesis: The compound can be synthesized via nucleophilic substitution reactions between 2-mercaptoquinazolinone intermediates and chloroacetamide derivatives under alkaline conditions, as described in analogous syntheses of thioether-linked quinazolinones . For example, reacting 3-allyl-4-oxo-3,4-dihydroquinazoline-2-thiol with 2-chloro-N-(2-hydroxyethyl)benzamide in acetone with K₂CO₃ as a base yields the target compound .

属性

IUPAC Name

N-(2-hydroxyethyl)-4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-12-24-20(27)17-5-3-4-6-18(17)23-21(24)28-14-15-7-9-16(10-8-15)19(26)22-11-13-25/h2-10,25H,1,11-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLHJKOWWQWJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide , identified by its CAS number 337498-84-7, is a derivative of quinazolinone known for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S with a molecular weight of approximately 352.41 g/mol. The structure features a quinazolinone core, which is significant in medicinal chemistry for its diverse biological activities.

PropertyValue
Molecular FormulaC18H20N4O2SC_{18}H_{20}N_{4}O_{2}S
Molecular Weight352.41 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) : The compound exhibits COX-2 inhibitory activity, which is crucial in the management of inflammation and pain. In studies, derivatives with similar structures showed significant COX-2 inhibition at concentrations around 20 μM, indicating potential anti-inflammatory properties .
  • Carbonic Anhydrase Inhibition : Quinazolinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes including pH regulation and ion transport. Some compounds in this class have shown subnanomolar inhibition constants against specific CA isoforms, suggesting that this compound may also possess similar inhibitory effects .
  • Antitumor Activity : Preliminary studies indicate that quinazolinone derivatives can exert antiproliferative effects on various cancer cell lines. The structural modifications present in this compound may enhance its ability to inhibit tumor growth through multiple pathways .

Case Study 1: COX-2 Inhibition

A study evaluated the COX-2 inhibitory activity of several quinazolinone derivatives. The results demonstrated that compounds with similar functional groups to our target compound showed a maximum inhibition rate of 47.1% at 20 μM concentration. This suggests that the target compound may also exhibit comparable efficacy in inhibiting COX-2 activity, making it a candidate for further anti-inflammatory drug development .

Case Study 2: Anticancer Properties

Research into the anticancer properties of quinazolinone derivatives has revealed that modifications to the thioether moiety can enhance biological activity against cancer cells. For instance, derivatives with specific substitutions showed significant cytotoxic effects in vitro against various cancer cell lines, indicating that our target compound could be a promising candidate for anticancer therapies .

Case Study 3: Selectivity in Enzyme Inhibition

A structure-activity relationship (SAR) analysis indicated that the addition of specific substituents to the quinazolinone scaffold could increase selectivity for certain CA isoforms while minimizing off-target effects. This finding is crucial for developing therapeutics with fewer side effects and greater efficacy .

科学研究应用

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-(((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinazolinones have been reported to possess broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics. Studies have indicated that derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

Research has demonstrated that quinazolinone derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of quinazolinone derivatives. Some studies have suggested that these compounds may help in preventing neurodegeneration associated with diseases like Alzheimer's by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of anticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Study 2 Antimicrobial efficacyShowed inhibition of bacterial growth in vitro, suggesting potential as a new antibiotic agent .
Study 3 Neuroprotective effectsInhibited acetylcholinesterase effectively, leading to increased acetylcholine levels in neuronal cultures .

相似化合物的比较

Structural Features :

  • Quinazolinone core: Provides a planar aromatic system for π-π stacking interactions.
  • Thioether bridge (-S-CH₂-) : Enhances metabolic stability compared to oxygen/sulfur analogs.
  • 2-Hydroxyethyl group : Improves hydrophilicity and binding to polar residues in biological targets.

Comparison with Structural Analogs

The compound belongs to a broader class of benzamide-thioether hybrids with heterocyclic appendages. Below is a detailed comparison with similar compounds:

Quinazolinone-Based Analogs

Compound Name Key Structural Differences Biological Activity Reference
4-((2-((2-((3-Ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide - 3-Ethylphenyl substituent instead of allyl
- Methoxyethyl group instead of hydroxyethyl
Anticancer (in vitro kinase inhibition)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides - Sulfamoylphenyl group at position 3
- Variable acetamide substituents
Antimicrobial, anti-inflammatory

Key Observations :

  • The 2-hydroxyethyl group improves aqueous solubility relative to methoxyethyl or hydrophobic substituents, which could influence pharmacokinetics .

Benzamide-Thioether Derivatives with Heterocyclic Moieties

Compound Name Heterocycle Biological Activity Reference
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Isoxazole Anticancer, antiviral
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Oxadiazole Platelet aggregation inhibition
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide Thiazole Unknown (structural similarity to kinase inhibitors)

Key Observations :

  • Isoxazole/oxadiazole analogs exhibit enhanced metabolic stability due to their aromatic heterocycles but may suffer from reduced solubility compared to the hydroxyethyl-substituted target compound .
  • Thiazole-containing derivatives (e.g., ) often show antioxidant and kinase inhibitory activities, suggesting the target compound’s thioether bridge could be optimized for similar applications .

Thiadiazole and Oxadiazole Derivatives

Compound Name Core Structure Biological Activity Reference
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole-thione Antifungal, antibacterial
N-(4-Substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles Thiadiazole Antioxidant

Key Observations :

  • Oxadiazole-thione derivatives (–9) demonstrate potent antimicrobial activity, but their rigid structures may limit binding flexibility compared to the quinazolinone-based target .
  • Thiadiazoles () are superior antioxidants due to their electron-rich sulfur atoms, whereas the target compound’s quinazolinone core may favor kinase inhibition .

常见问题

Basic Synthesis Optimization: How can reaction conditions be systematically optimized for synthesizing this compound?

The synthesis of this quinazolinone-derived compound requires multi-step reactions involving nucleophilic substitution, condensation, and thioether formation. Key parameters to optimize include:

  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) are often used for condensation steps, but lower temperatures may reduce side reactions .
  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) promote imine or amide bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether coupling, while ethanol is preferred for Schiff base reactions .
  • Purification : Column chromatography or recrystallization improves purity, with HPLC monitoring to confirm >95% purity .

Advanced Structural Confirmation: What analytical techniques resolve ambiguities in structural elucidation?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1H^1H and 13C^{13}C NMR identify allyl, thioether, and benzamide groups. Aromatic proton splitting patterns distinguish quinazolinone substitution .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms stereochemistry and bond angles, especially for the thioether linkage and quinazolinone ring planarity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~440–450 Da) and fragmentation patterns .

Biological Activity Profiling: What assays are suitable for preliminary evaluation of its bioactivity?

Targeted enzyme inhibition and cell-based assays are recommended:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, given the quinazolinone scaffold’s known affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include a positive control (e.g., doxorubicin) .
  • Solubility testing : Measure in PBS/DMSO to ensure compatibility with in vitro models .

Data Contradictions in Biological Results: How to address discrepancies between enzyme inhibition and cellular activity?

Discrepancies may arise from off-target effects or pharmacokinetic limitations:

  • Selectivity profiling : Use kinome-wide screening to identify non-target interactions .
  • Metabolic stability : Assess hepatic microsome stability (e.g., rat liver microsomes) to rule out rapid degradation .
  • Membrane permeability : Perform Caco-2 monolayer assays to evaluate intestinal absorption potential .

Advanced SAR Studies: Which substituents are critical for modulating activity?

Structure-activity relationship (SAR) studies suggest:

  • Quinazolinone C4-oxo group : Essential for hydrogen bonding with kinase ATP pockets .
  • Allyl group at N3 : Enhances lipophilicity but may reduce solubility; replacing with methoxy improves bioavailability in some analogs .
  • Hydroxyethyl side chain : Critical for solubility; acetylation or PEGylation alters pharmacokinetics .
Modification Impact on Activity Reference
C4-oxo to C4-thioLoss of kinase binding
Allyl to methoxyImproved solubility
Hydroxyethyl to ethylReduced cytotoxicity

Methodological Challenges in Crystallography: How to overcome poor crystal growth?

  • Co-crystallization : Add co-solvents (e.g., 2-methyl-2,4-pentanediol) or use seeding techniques .
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation .
  • Derivatization : Introduce heavy atoms (e.g., bromine) for phasing in SHELXD .

Scaling-Up Synthesis: What pitfalls arise during gram-scale production?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during thioether coupling .
  • Byproduct formation : Monitor via TLC/HPLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to benzyl chloride derivative) .
  • Yield drop : Replace column chromatography with fractional crystallization for cost efficiency .

Advanced Pharmacokinetic Modeling: How to predict in vivo behavior?

  • LogP calculation : Experimental shake-flask method (expected LogP ~2.5–3.5) .
  • Plasma protein binding : Use equilibrium dialysis to estimate free fraction .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to anticipate drug-drug interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。